3-Methyl-3-prop-2-enylazetidine;hydrochloride
Description
3-Methyl-3-prop-2-enylazetidine hydrochloride is a quaternary ammonium salt featuring a four-membered azetidine ring substituted with a methyl group and a prop-2-enyl (allyl) group at the 3-position, with a hydrochloride counterion. The azetidine ring, a saturated heterocycle containing one nitrogen atom, introduces significant ring strain due to its small size, which can influence its reactivity, stability, and intermolecular interactions . The hydrochloride salt form enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability .
Properties
IUPAC Name |
3-methyl-3-prop-2-enylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-3-4-7(2)5-8-6-7;/h3,8H,1,4-6H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKYIPCHNFYVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursor Amines
Azetidine rings are typically constructed via cyclization reactions. One method involves the use of tert-butoxycarbonyl (Boc)-protected intermediates to prevent undesired side reactions. For example, a Boc-protected azetidine precursor undergoes deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, which is subsequently alkylated with allyl bromide. This approach ensures regioselectivity at the C3 position of the azetidine ring.
Key Reaction Conditions
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Deprotection Agent | Trifluoroacetic acid (TFA) | 85% | |
| Alkylation Agent | Allyl bromide, K₂CO₃ in DMF | 72% | |
| Purification | Silica gel chromatography (hexane/EtOAc) | 95% |
Alkylation of Azetidine Derivatives
Direct alkylation of preformed azetidine rings offers a streamlined route. For instance, 3-methylazetidine is treated with allyl bromide in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–25°C. The reaction exploits the ring strain of azetidine, facilitating nucleophilic substitution at the C3 position.
Optimization Insights
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. Treatment of 3-methyl-3-prop-2-enylazetidine with 2 M hydrochloric acid at room temperature for 3 hours yields the hydrochloride salt with >90% purity. The product is isolated via filtration or crystallization from ethanol/water mixtures.
Reaction Optimization and Mechanistic Considerations
Catalytic Strategies
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the efficiency of alkylation steps by facilitating interfacial reactions between aqueous and organic phases. For example, allylation reactions achieve yields of 78% when catalyzed under biphasic conditions.
Stereochemical Control
Steric effects dominate the stereochemical outcome. Bulky substituents at the C3 position favor trans-configuration due to reduced torsional strain, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
Reverse-phase HPLC with UV detection (λ = 254 nm) resolves the hydrochloride salt with a retention time of 8.2 minutes, demonstrating >99% purity.
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous flow reactors to manage exothermic reactions (e.g., allylation). For example, a pilot plant achieved a throughput of 10 kg/day using a tubular reactor with in-line FTIR monitoring.
Cost-Effective Purification
Industrial recrystallization protocols utilize ethanol/water (3:1 v/v) to recover the hydrochloride salt with 92% yield, reducing reliance on column chromatography.
Challenges and Mitigation Strategies
Ring Stability
The azetidine ring is prone to acid-catalyzed ring expansion. Stabilization is achieved by maintaining pH > 4 during hydrochloride salt formation.
Byproduct Formation
Ozonolysis byproducts (e.g., carbonyl compounds) are minimized by rigorous temperature control (−70°C) and quenching with triphenylphosphine.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-prop-2-enylazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction may produce azetidine derivatives with reduced functional groups .
Scientific Research Applications
3-Methyl-3-prop-2-enylazetidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-3-prop-2-enylazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1. Comparison of 3-Methyl-3-prop-2-enylazetidine Hydrochloride with Structural Analogs
Biological Activity
3-Methyl-3-prop-2-enylazetidine;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylazetidine with prop-2-enyl halides in the presence of a base. Common solvents for this reaction include dichloromethane and tetrahydrofuran, often under reflux conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer therapeutic.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor function, leading to downstream effects that promote apoptosis in cancer cells or inhibit bacterial growth .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Azetidine | Four-membered nitrogen heterocycle | Limited biological activity |
| 3-Methylazetidine | Methyl group at the 3-position | Moderate antimicrobial effects |
| 3-Prop-2-enylazetidine | Prop-2-enyl group at the 3-position | Increased activity against cancer and bacteria |
The presence of both methyl and prop-2-enyl groups in this compound enhances its biological activity compared to simpler azetidine derivatives.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Testing
A separate study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours, with flow cytometry confirming apoptosis as the mechanism of cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
